Methyl 3-amino-4-isopropoxybenzoate
Overview
Description
Methyl 3-amino-4-isopropoxybenzoate (MIPB) is an organic compound that belongs to the class of benzoates. It is a colorless and odorless solid, soluble in water and ethanol, and is mainly used as a reagent in organic synthesis. MIPB has also been used in a variety of scientific research applications, including in the study of enzyme kinetics, protein-ligand binding, and drug metabolism.
Scientific Research Applications
Antibiotic Biosynthesis
Methyl 3-amino-4-isopropoxybenzoate is used in the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid. These derivatives are crucial for studying the biosynthesis of several classes of antibiotics, highlighting its role in antibiotic development (Becker, 1984).
Fluorescent Sensing and Bio-Imaging
It has applications in fluorescent sensing, particularly in detecting Al3+ ions. A chemosensor developed using a derivative of methyl 3-amino-4-isopropoxybenzoate showed high selectivity and sensitivity for Al3+ ions and was successfully used for bio-imaging in human cervical HeLa cancer cell lines (Ye et al., 2014).
Diuretic Activity
Research on derivatives of similar compounds, like 4-amino-5-methyl-4H-1,2,4-tiazole-3-thion, indicates potential diuretic and antidiuretic effects. This suggests a potential application in renal function modulation (Kravchenko, 2018).
Antioxidant Activity
Certain derivatives exhibit significant in vitro antioxidant activities. These activities were compared to standard antioxidants, demonstrating the compound's potential in oxidative stress management (Yüksek et al., 2015).
Cosmetic and Food Preservation
Methyl 3-amino-4-isopropoxybenzoate's derivatives, like methyl 4-hydroxybenzoate (methyl paraben), are widely used as antimicrobial agents in cosmetics, personal-care products, and food preservatives. Its efficacy and safety in these applications are backed by detailed studies (Sharfalddin et al., 2020).
Adipocyte Differentiation
Studies on related compounds like parabens, which are alkyl esters of p-hydroxybenzoic acid, show that they can promote adipogenesis in murine cells. This finding opens avenues for research in obesity and metabolic disorders (Hu et al., 2013).
Safety And Hazards
The safety data sheet for a similar compound, “Methyl 3-aminobenzoate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
methyl 3-amino-4-propan-2-yloxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7(2)15-10-5-4-8(6-9(10)12)11(13)14-3/h4-7H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEMBXXFMPWKTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401271464 | |
Record name | Methyl 3-amino-4-(1-methylethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401271464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-isopropoxybenzoate | |
CAS RN |
927802-56-0 | |
Record name | Methyl 3-amino-4-(1-methylethoxy)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=927802-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-4-(1-methylethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401271464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-amino-4-(propan-2-yloxy)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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